molecular formula C6H14ClNO2 B1503056 (R)-3-(Methoxymethyl)morpholine hydrochloride CAS No. 696582-88-4

(R)-3-(Methoxymethyl)morpholine hydrochloride

Cat. No.: B1503056
CAS No.: 696582-88-4
M. Wt: 167.63 g/mol
InChI Key: ROHMLTGBCWLCIW-FYZOBXCZSA-N
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Description

“®-2-(Methoxymethyl)morpholine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 . It is used in research and has a molecular weight of 167.63 .


Molecular Structure Analysis

The molecular structure of “®-2-(Methoxymethyl)morpholine hydrochloride” consists of 6 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

  • Molecular Weight: 167.63
  • Molecular Formula: C6H14ClNO2
  • Storage: Sealed in dry, Room Temperature

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Key Intermediates : This compound is used in the synthesis of key intermediates for various pharmacologically active molecules. For instance, it plays a role in the synthesis of aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting (Zhang Fuli, 2012).

  • Complexation with Metals : This compound has been used in research involving complexation with metals like palladium and mercury. Such studies are vital in understanding metal-ligand interactions and developing new catalysts or therapeutic agents (A. Singh et al., 2000).

Applications in Medicinal Chemistry

  • Antitumor Activity : Research has been conducted on derivatives of morpholine, including "(R)-3-(Methoxymethyl)morpholine hydrochloride", for their potential antitumor activities. These studies are significant in the ongoing search for new cancer treatments (A. U. Isakhanyan et al., 2016).

  • Synthesis of Neurotransmitter Reuptake Inhibitors : It has been used in the synthesis of potential norepinephrine reuptake inhibitors, which could have applications in treating disorders like depression and ADHD (J. Prabhakaran et al., 2004).

  • Development of Molluscicidal Agents : There's research on the synthesis of morpholine derivatives for use as molluscicidal agents, which are important in controlling snail populations that can be vectors for diseases like schistosomiasis (Duan et al., 2014).

  • Antimicrobial Properties : Morpholine-containing derivatives have been explored for their antimicrobial properties, indicating potential applications in developing new antimicrobial drugs (H. Yeromina et al., 2019).

Safety and Hazards

The safety information for “®-2-(Methoxymethyl)morpholine hydrochloride” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

(3R)-3-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMLTGBCWLCIW-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693463
Record name (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696582-88-4
Record name (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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